molecular formula C13H20O5 B1354394 Diethyl 2-(2-oxocyclohexyl)malonate CAS No. 4039-31-0

Diethyl 2-(2-oxocyclohexyl)malonate

Cat. No.: B1354394
CAS No.: 4039-31-0
M. Wt: 256.29 g/mol
InChI Key: DDSRUIQCMVMASX-UHFFFAOYSA-N
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Description

Diethyl 2-(2-oxocyclohexyl)malonate is an organic compound with the molecular formula C13H20O5 It is a diester of malonic acid and features a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-oxocyclohexyl)malonate can be synthesized through the enantioselective α-alkylation of ketones. One method involves the use of photo-organocatalysis, where 9-amino-9-deoxy-epi-cinchona alkaloids are employed to activate ketones as transient secondary enamines. These enamines can then undergo direct photoexcitation to form the desired product with high enantioselectivity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized for continuous flow processes. This approach allows for the efficient production of the compound with a productivity of 47 μmol/h and an enantioselectivity of 84% .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-oxocyclohexyl)malonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ketone moiety.

    Substitution: The malonate ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents

Biological Activity

Diethyl 2-(2-oxocyclohexyl)malonate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables that summarize its activity in various biological contexts.

Chemical Structure and Synthesis

This compound, with the molecular formula C14H22O5C_{14}H_{22}O_5, features a cyclohexyl ring with a keto group, making it an intriguing compound for synthetic organic chemistry. It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals. The compound can be synthesized through several methods, often involving the reaction of cyclohexanone derivatives with diethyl malonate under basic conditions.

Biological Activity Overview

The biological activities of this compound have not been extensively documented in the literature; however, related compounds in the malonate family have shown promising pharmacological effects. Notably, compounds with similar structures have exhibited:

  • Antiviral Activity : Some malonate derivatives have been reported to inhibit viral replication.
  • Antibacterial Properties : Certain derivatives demonstrate significant antibacterial effects against various pathogens.
  • Anticancer Effects : Malonate compounds are being investigated for their potential as kinase inhibitors in cancer therapy.

Antiviral and Antibacterial Activities

A study on chalcone derivatives containing malonate groups highlighted their potential as antibacterial agents. One derivative exhibited an EC50 value of 10.2 μg/mL against Xanthomonas oryzae, outperforming established antibiotics like bismerthiazol (71.7 μg/mL) . This suggests that this compound may also possess similar properties, warranting further investigation.

Anticancer Potential

Research indicates that malonate derivatives can act as effective kinase inhibitors, targeting crucial signaling pathways involved in cancer cell proliferation . Given the structural similarities, this compound could potentially exhibit similar anticancer activities.

Data Table: Comparative Biological Activities of Malonate Derivatives

Compound NameBiological ActivityEC50 / IC50 ValueReference
This compoundPotentially antiviral/anticancerTBDThis study
Chalcone derivative 1Antibacterial10.2 μg/mL
Chalcone derivative 2Antiviral (TMV)74.3% inhibition

The precise mechanism by which this compound exerts its biological effects remains largely unexplored. However, its structural characteristics suggest potential interactions with enzyme targets involved in metabolic pathways. Research into similar compounds indicates that they may act as enzyme inhibitors or modulators, influencing various biological processes.

Properties

IUPAC Name

diethyl 2-(2-oxocyclohexyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O5/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10(9)14/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSRUIQCMVMASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474411
Record name DIETHYL 2-(2-OXOCYCLOHEXYL)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4039-31-0
Record name DIETHYL 2-(2-OXOCYCLOHEXYL)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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